Enhanced Lipophilicity Drives Differential Pharmacokinetic and Membrane Permeability Profile
2-(2,4,6-Trimethylphenyl)ethanamine exhibits a significantly higher lipophilicity compared to the unsubstituted phenethylamine scaffold. This is a critical differentiating factor for applications where passive membrane diffusion or partitioning into lipid bilayers is a key consideration. The calculated logP for the target compound is 2.81330 , while the experimentally derived XlogP for phenethylamine is 1.40 [1]. This quantitative difference is predictive of altered pharmacokinetic behavior in biological assays or differential extraction efficiency in analytical chemistry [2].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.81330 |
| Comparator Or Baseline | Phenethylamine (2-phenylethylamine): 1.40 (XlogP) |
| Quantified Difference | Δ LogP = +1.41 |
| Conditions | Calculated value (ALOGPS) for target compound; experimentally derived XlogP for comparator. |
Why This Matters
A 1.4-unit increase in logP corresponds to approximately a 25-fold increase in lipid-water partition coefficient, directly influencing compound selection for cell-based assays, in vivo models, or lipid nanoparticle formulations where higher lipophilicity is required or must be avoided.
- [1] Plantaedb. (2026). Phenethylamine: XlogP. Plantaedb Database. View Source
- [2] Yadav, M. K., et al. (2013). Global QSAR modeling of logP values of phenethylamines acting as adrenergic alpha-1 receptor agonists. PubMed. View Source
